molecular formula C15H20O2 B1219675 Mokkolactone CAS No. 4955-03-7

Mokkolactone

Cat. No.: B1219675
CAS No.: 4955-03-7
M. Wt: 232.32 g/mol
InChI Key: UJADCNYXDHHISU-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mokkolactone is a guaianolide sesquiterpene lactone sourced from the rhizomes of Costus speciosus . This compound is provided for research purposes to investigate its potential cytoprotective mechanisms and biological activities. Preclinical studies have identified this compound as a candidate for mitigating organ toxicity induced by chemotherapeutic agents like doxorubicin. Research indicates its protective effects are mediated through potent antioxidant properties, demonstrated by the reduction of malondialdehyde (MDA) and the upregulation of key cellular defense proteins such as Nrf2 and heme oxygenase-1 (HO-1) . Concurrently, this compound exhibits significant anti-inflammatory activity by lowering the expression of pro-inflammatory markers like NF-κB, IL-6, and TNF-α . Furthermore, it demonstrates antiapoptotic effects by modulating the expression of Bax, Bcl-2, and caspase-3, which helps in preserving cell viability . These multi-faceted actions make it a compound of interest for studying pathways involved in oxidative stress, inflammation, and apoptosis. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

4955-03-7

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3S,3aS,6aR,9aR,9bS)-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h10-14H,1-2,4-7H2,3H3/t10-,11-,12-,13-,14-/m0/s1

InChI Key

UJADCNYXDHHISU-PEDHHIEDSA-N

SMILES

CC1C2CCC(=C)C3CCC(=C)C3C2OC1=O

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O

Canonical SMILES

CC1C2CCC(=C)C3CCC(=C)C3C2OC1=O

Synonyms

mokko lactone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mokkolactone is structurally and functionally analogous to Dehydrocostus lactone (DHL) and DJK , two other sesquiterpene lactones from Saussurea lappap. Below is a detailed comparison:

Electronic Properties and Reactivity

Parameter This compound Dehydrocostus Lactone (DHL) DJK (Reference)
HOMO-LUMO Gap (eV) -5.279 -5.951 -6.547
Ionization Potential (eV) 5.785 6.672 5.932
Electronegativity (χ) 3.532 4.032 3.739
Chemical Potential (µ) -3.532 -4.032 -3.739
  • Key Insights: DHL has the lowest HOMO-LUMO gap (-5.951 eV), correlating with higher reactivity and dynamic stability compared to this compound (-5.279 eV) . this compound’s higher HOMO energy (-5.279 eV vs. DJK, with the largest HOMO-LUMO gap (-6.547 eV), exhibits the highest stability but lower reactivity .

Binding Affinity and Structural Stability

Metric Mokkolactone_EGFR DHL_EGFR DJK_EGFR
Hydrogen Bonds Formed 1 2 2
RMSD (Å) 1.8–2.2 1.5–2.0 1.7–2.1
Gibbs Free Energy (FEL) Moderate stability Highest stability Intermediate
  • Key Insights :
    • DHL forms two hydrogen bonds with EGFR L858R, contributing to its superior binding affinity and stability (RMSD: 1.5–2.0 Å) compared to this compound’s single bond (RMSD: 1.8–2.2 Å) .
    • Free Energy Landscape (FEL) analysis confirms DHL_EGFR as the most stable complex, with the widest Gibbs free energy range .

ADMET and Metabolic Profiles

Property This compound DHL DJK
BBB Permeability Moderate Low High
CYP450 Inhibition Substrate Non-substrate Substrate
Acute Oral Toxicity Low Moderate Low
  • Key Insights: this compound acts as a CYP450 substrate, increasing its metabolic clearance risk compared to DHL, a non-substrate inhibitor . Both compounds exhibit low acute oral toxicity, but DHL’s non-substrate status may reduce drug-drug interaction risks .

Non-Target Effects and Pathway Modulation

  • DHL : Primarily modulates nitrogen metabolism and nicotine addiction pathways , indicating a broader impact on cellular biosynthesis .

Preparation Methods

Stepwise Protocol

  • Solvent Extraction :

    • Plant Material : Dried rhizomes (e.g., Costus speciosus) are ground and extracted with methanol (MeOH) or chloroform (CHCl₃).

    • Conditions : Extraction occurs over 3 days at ambient temperature, yielding a crude extract.

  • Partitioning and Fractionation :

    • Liquid-Liquid Partitioning : The crude extract is partitioned between n-hexane and chloroform to separate non-polar (hexane) and polar (chloroform) fractions.

    • Yield : Typical yields include 113 g (hexane) and 302 g (chloroform) from 445 g crude residue.

  • Column Chromatography :

    • Polar Fraction Purification : The chloroform fraction is subjected to silica gel (SiO₂) chromatography using gradients of ethyl acetate (EtOAc) and hexane.

    • Final Purification : The semi-pure ML is further purified via reverse-phase (RP-18) chromatography with H₂O/MeOH gradients, yielding crystalline ML.

Step Conditions Yield
Methanol extraction3 days, ambient temperature445 g residue
Hexane partitioningn-Hexane (8 × 2.0 L)113 g fraction
Chloroform partitioningChloroform (8 × 2.0 L)302 g fraction
RP-18 chromatographyH₂O/MeOH gradientYellow crystals

Optimization Strategies

  • Solvent Choice : Chloroform is preferred for efficient extraction of ML due to its polarity.

  • Purification Efficiency : RP-18 chromatography minimizes impurities while preserving ML’s lactone functionality.

Chemical Synthesis

This compound’s synthesis from natural precursors or synthetic intermediates has been explored to address scalability and structural diversity.

Route 1: From l-α-Santonin

This compound derivatives are synthesized via multi-step transformations of santonin, a tricyclic sesquiterpene.

  • Oxidation : l-α-Santonin undergoes oxidation to introduce oxygen functionality.

  • Epoxidation : Epoxidation of the exocyclic double bond forms an epoxide intermediate.

  • Ring-Opening : Acidic or basic conditions cleave the epoxide, enabling lactonization.

  • Lactonization : Cyclization yields ML or analogs, depending on substituents.

Step Reagents/Conditions Outcome
Pauson-KhandDicobalt octacarbonyl, COStrained bicyclic lactone (65% yield)
DIBAL ReductionDIBAL-H, THF, −78°CTriol intermediate
Diels-AlderTBAF, AcOH, desilylationcis-Lactone formation

Critical Challenges

  • Stereochemical Control : The cis-lactone configuration (C1-C10) is challenging to achieve via conventional methods.

  • Scalability : Multi-step syntheses often suffer from diminishing yields, necessitating catalyst optimization.

Derivatization and Functionalization

This compound’s bioactivity is enhanced through chemical modifications, such as esterification or oxidation.

Esterification

ML is esterified at the C-8 hydroxyl group to improve solubility or target-specific delivery.

  • Reagents : Acetic anhydride or acid chlorides in pyridine.

  • Example : Acetylation yields ML acetate, which retains immunomodulatory activity.

Oxidation

Selective oxidation of ML’s double bonds generates derivatives with altered cytotoxicity.

  • Reagents : m-CPBA or ozone.

  • Outcome : Epoxides or ketones with modified bioactivity.

Derivative Modification Biological Impact
ML AcetateAcetylationEnhanced solubility, retained activity
ML Epoxidem-CPBA oxidationAltered cytotoxicity profile

Comparative Analysis of Methods

Extraction vs. Synthesis

Parameter Extraction Synthesis
Yield Low (0.9–2.8% from roots)Moderate (varies by route)
Purity High (RP-18 chromatography)Requires multiple purification steps
Scalability Limited by plant availabilityFlexible (multi-gram scales)

Key Advantages

  • Extraction : Direct access to natural ML with minimal structural alteration.

  • Synthesis : Enables analog synthesis and structure-activity relationship (SAR) studies .

Q & A

Q. What experimental methodologies are recommended for synthesizing Mokkolactone derivatives with high enantiomeric purity?

To ensure enantiomeric purity, employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution techniques. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Validate outcomes via chiral HPLC or NMR with chiral shift reagents, and cross-reference spectral data with literature for consistency .

Q. How can researchers establish baseline pharmacological activity profiles for this compound in in vitro models?

Design dose-response assays across multiple cell lines (e.g., cancer, inflammatory) to assess IC50 values. Use positive and negative controls (e.g., known inhibitors or DMSO vehicle) to minimize false positives. Replicate experiments in triplicate and apply statistical tests (ANOVA with post-hoc correction) to confirm significance. Report raw data and variability metrics (SEM/SD) for transparency .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural stability under varying pH conditions?

Combine NMR (1H, 13C, DEPT-135) to monitor protonation states and LC-MS to detect degradation products. Perform accelerated stability studies (40°C/75% RH for 6 months) and compare results with computational simulations (e.g., DFT for tautomeric equilibria). Document deviations from predicted spectra and propose mechanistic explanations .

Advanced Research Questions

Q. How should contradictory data on this compound’s cytotoxicity in primary vs. immortalized cell lines be resolved?

Adopt a systematic approach:

  • Replicate studies under identical conditions (media, passage number, seeding density).
  • Cross-validate using orthogonal assays (e.g., apoptosis markers vs. ATP-based viability).
  • Analyze confounding factors : Primary cells may lack genetic mutations present in immortalized lines, altering drug metabolism. Use transcriptomics (RNA-seq) to identify differential gene expression linked to cytotoxicity pathways .

Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies while minimizing off-target effects?

  • Formulation : Test nanoencapsulation (liposomes, dendrimers) to enhance solubility.
  • Dosing regimens : Use staggered administration (e.g., q48h) to balance efficacy and toxicity.
  • Toxicokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution (radiolabeled isotopes). Apply PBPK modeling to predict human translatability .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Variable selection : Systematically modify functional groups (e.g., hydroxyl → methoxy) and assess impact on bioactivity.
  • Data normalization : Express activity as % inhibition relative to controls and correct for batch effects.
  • Machine learning : Train QSAR models (Random Forest, SVM) using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with wet-lab synthesis and testing .

Methodological Frameworks

Q. What PICOT elements are critical for clinical trial design involving this compound?

  • Population : Specify patient subtypes (e.g., HER2+ breast cancer).
  • Intervention : Define dosage, route, and frequency.
  • Comparison : Use placebo or standard-of-care (e.g., paclitaxel).
  • Outcome : Select primary endpoints (e.g., progression-free survival) and secondary biomarkers (e.g., cytokine levels).
  • Time : Set follow-up duration (e.g., 12 months post-treatment). This framework minimizes bias and enhances reproducibility .

Q. How can the FINER criteria improve feasibility of this compound research proposals?

  • Feasible : Ensure access to specialized equipment (e.g., high-throughput screening).
  • Interesting : Align with funding priorities (e.g., antimicrobial resistance).
  • Novel : Address gaps (e.g., unexplored kinase targets).
  • Ethical : Obtain IRB approval for animal/human studies.
  • Relevant : Link to broader therapeutic goals (e.g., adjuvant therapy optimization) .

Data Integrity & Reproducibility

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

  • Standardization : Use certified reference materials (CRMs) for calibration.
  • Documentation : Record lot numbers of reagents and equipment maintenance logs.
  • Blinding : Assign independent teams for synthesis and bioassays to prevent observer bias .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s binding affinity?

  • Re-evaluate parameters : Adjust force fields in docking simulations (e.g., AMBER vs. CHARMM).
  • Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics.
  • Peer review : Circulate findings to collaborators for iterative feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.